7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.
Introduction of the Piperazino Group: The piperazino group is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the chromen-2-one intermediate.
Attachment of the Benzodioxol Group: The benzodioxol group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxol and chromen-2-one moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is being explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
- 3,4-Bis(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone
Uniqueness
Compared to similar compounds, 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C26H28N2O6 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C26H28N2O6/c1-16-17(2)26(30)34-25-18(3)21(7-5-20(16)25)31-14-24(29)28-10-8-27(9-11-28)13-19-4-6-22-23(12-19)33-15-32-22/h4-7,12H,8-11,13-15H2,1-3H3 |
InChI Key |
NYAJTGLNXWEZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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